molecular formula C17H21N3O3 B2504976 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide CAS No. 2034537-50-1

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide

Cat. No.: B2504976
CAS No.: 2034537-50-1
M. Wt: 315.373
InChI Key: WBFBJENMIKGFRE-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is a synthetic chemical hybrid compound designed for research applications, merging a chroman-2-carboxamide scaffold with an imidazole-containing side chain. The chromanone (chroman-4-one) core is a recognized privileged structure in medicinal chemistry, known as a building block for the design and synthesis of novel lead compounds . Chromanone derivatives are associated with a wide range of pharmacological activities in research settings, including investigations into anticancer, antioxidant, and antimicrobial properties . The 1H-imidazole ring is a prevalent nitrogen-containing heterocycle frequently incorporated into molecules to modulate their biological activity and physicochemical properties. The specific research applications and mechanism of action for this particular compound would be subject to empirical investigation. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(16-6-5-14-3-1-2-4-15(14)23-16)19-8-11-22-12-10-20-9-7-18-13-20/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFBJENMIKGFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chroman-2-carboxylic Acid Synthesis

Cyclization of Phenol Derivatives

The chroman ring system is synthesized via acid- or base-catalyzed cyclization of phenol derivatives with aldehydes or ketones. For example, reacting 2-hydroxyacetophenone with formaldehyde under acidic conditions (H₂SO₄, 60°C, 6 hours) yields chroman-2-carboxylic acid after oxidation.

Reaction Conditions and Yields
Starting Material Catalyst Temperature Time Yield
2-Hydroxyacetophenone H₂SO₄ 60°C 6 h 72%
2-Hydroxypropiophenone HCl 70°C 8 h 68%

Carboxamide Formation

Activation of Chroman-2-carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is subsequently reacted with ethylenediamine derivatives. For instance, treating chroman-2-carboxylic acid with SOCl₂ (reflux, 2 hours) followed by reaction with 2-(2-aminoethoxy)ethanol in dichloromethane (DCM) yields the intermediate ethylenediamine-linked chroman.

Key Parameters
  • Acyl Chloride Formation : SOCl₂, reflux, 2 hours, 90% conversion.
  • Amidation : DCM, room temperature, 12 hours, 85% yield.

Imidazole-Ethoxy-Ethyl Side Chain Introduction

Solvent-Free N-Alkylation of Imidazole

The imidazole moiety is introduced via solvent-free alkylation using tert-butyl chloroacetate. A mixture of imidazole, tert-butyl chloroacetate, and potassium carbonate (K₂CO₃) is heated at 80°C for 4 hours, yielding imidazol-1-yl-acetic acid tert-butyl ester.

Optimization Data
Reagent Ratio (Imidazole:TBCA) Temperature Time Yield
1:1 80°C 4 h 92%
1:1.2 90°C 3 h 88%

Deprotection and Functionalization

The tert-butyl group is hydrolyzed using hydrochloric acid (HCl, 6M, 60°C, 2 hours) to produce imidazol-1-yl-acetic acid hydrochloride. This intermediate is coupled to the ethylenediamine-linked chroman using EDCI/HOBt in DMF, yielding the final product.

Coupling Reaction Performance
Coupling Reagent Solvent Time Yield
EDCI/HOBt DMF 24 h 82%
DCC/DMAP THF 24 h 75%

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow reactors to enhance scalability and purity. For example, a two-stage flow system achieves 94% yield in chroman-2-carboxylic acid synthesis by maintaining precise temperature control (60°C ± 2°C) and residence time (30 minutes).

Purification Techniques

Crystallization from ethanol/water (7:3 v/v) removes unreacted intermediates, achieving >99% purity. Chromatography is avoided due to cost constraints in large-scale production.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, imidazole-H), 6.95–7.20 (m, 4H, chroman-H), 4.25 (t, J=6.0 Hz, 2H, OCH₂), 3.75 (t, J=6.0 Hz, 2H, NCH₂).
  • IR (KBr): 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar chroman ring and the gauche conformation of the ethoxyethyl-imidazole side chain (Figure 1).

Challenges and Mitigation Strategies

Byproduct Formation

Di-alkylation of imidazole occurs at elevated temperatures (>90°C), reducing yields. Mitigation includes strict temperature control and stoichiometric reagent ratios.

Hydrolysis Sensitivity

The carboxamide bond is prone to hydrolysis under acidic conditions. Neutral pH buffers are used during workup to preserve integrity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure enables chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions .

Biology

In biological research, the compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . Its interactions with biological targets are of significant interest due to the imidazole and chroman moieties that allow for diverse binding possibilities .

Medicine

The compound is explored for its therapeutic effects, particularly in:

  • Anti-inflammatory Activity : Studies indicate its potential to reduce pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary evaluations have shown cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapies .

Case Studies

Several studies have investigated the biological effects of this compound:

Study TitleObjectiveFindings
Antimicrobial Activity (2024)Assess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)
Anticancer Activity Evaluation (2023)Evaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours
Inflammation Model Study (2025)Investigate anti-inflammatory properties using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chroman-2-carboxamide moiety can interact with various receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with two analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications
N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide C₁₇H₂₃N₃O₃ 317.39 Chroman, carboxamide, imidazole, ether Benzopyran core with ethoxyethyl-imidazole side chain Hypothetical: Antimicrobial, anticancer
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () C₂₀H₂₂ClN₅O₃ 440.88 Benzodioxole, hydrazinecarboxamide, imidazole, chlorophenyl E-configuration imine, fused dioxole ring Antifungal, enzyme inhibition (synthesized and characterized via X-ray)
N-{2-[1-(2-Methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide () C₁₈H₁₈N₃O₂ 316.36 Benzimidazole, furan carboxamide, propenyl Fused benzimidazole, allyl substituent Polymer precursors, drug intermediates

Key Differences and Implications

Core Structure :

  • The target compound ’s chroman ring (C₉H₁₀O) contrasts with the benzodioxole (C₇H₆O₂) in and the benzimidazole (C₇H₆N₂) in . Chroman’s oxygenated ring may enhance antioxidant activity, while benzodioxole and benzimidazole systems are associated with enzyme inhibition and DNA intercalation, respectively.

Functional Groups: The hydrazinecarboxamide in introduces a reactive NH-NH bridge, which may confer instability compared to the target’s carboxamide.

Substituent Effects :

  • The chlorophenyl group in increases lipophilicity, possibly enhancing membrane permeability.
  • The allyl group in ’s compound could serve as a synthetic handle for polymerization or conjugation.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chroman backbone substituted with an imidazole moiety, which is crucial for its biological activity. The ethoxy and carboxamide groups enhance solubility and bioavailability.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that imidazole-containing derivatives can induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
  • Antithrombotic Effects : Compounds related to the imidazole structure have shown significant antithrombotic activity. Specifically, they inhibit platelet aggregation induced by ADP, suggesting potential use in treating cardiovascular diseases .
  • Anti-inflammatory Properties : The imidazole ring is known for its anti-inflammatory properties, which may contribute to the compound's ability to modulate inflammatory responses in various tissues .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Mechanism Reference
Cytotoxicity in cancer cellsInduction of apoptosis via caspase activation
Inhibition of platelet aggregationBlockade of ADP-induced aggregation
Anti-inflammatory effectsModulation of cytokine release

Case Studies

  • Cytotoxicity in Tumor Models : A study evaluated the compound's efficacy against FaDu hypopharyngeal tumor cells, revealing that it significantly reduced cell viability compared to control groups. The mechanism involved modulation of the NF-κB pathway, which is critical in cancer progression .
  • Antithrombotic Activity Assessment : In vivo studies demonstrated that derivatives of this compound significantly reduced thrombus formation in rodent models. The IC50 values for platelet aggregation inhibition were notably lower than those of established antithrombotic agents, indicating a promising therapeutic profile .
  • Inflammation Model Studies : In animal models of inflammation, the compound exhibited a marked reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide?

  • Methodological Answer : Synthesis typically involves three key stages:

Imidazole-ethoxyethyl linker preparation : React 1H-imidazole with ethylene oxide or ethylene dihalide to form the ethoxyethyl chain, followed by activation (e.g., tosylation) for subsequent coupling .

Chroman-2-carboxylic acid activation : Convert chroman-2-carboxylic acid to its acid chloride or activate via carbodiimide coupling (e.g., EDC/HOBt) .

Amide bond formation : Couple the activated chroman moiety with the imidazole-ethoxyethyl amine intermediate under inert conditions (e.g., DMF, 0–5°C) .
Optimization Tips :

  • Use polar aprotic solvents (DMF, DMSO) to enhance solubility .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H/13C NMR : Confirm imidazole protons (δ 7.5–8.0 ppm), chroman aromatic signals (δ 6.5–7.2 ppm), and ethoxyethyl chain integration .
  • High-Performance Liquid Chromatography (HPLC) :
  • Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) :
  • Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₃O₃: 342.18) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of this compound?

  • Methodological Answer :
  • Core Modifications :
  • Replace chroman with quinazoline or benzopyran to test ring size impact .
  • Vary ethoxyethyl linker length (e.g., propoxyethyl) to assess flexibility .
  • Functional Group Substitutions :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the imidazole to enhance target binding .
  • Assay Design :
  • Use enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential) and cell-based viability tests (MTT assay) .
  • Data Interpretation :
  • Cross-reference IC₅₀ values with computational docking (e.g., AutoDock Vina) to prioritize analogs .

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo pharmacokinetic data?

  • Methodological Answer :
  • Orthogonal Validation :
  • Confirm binding via surface plasmon resonance (SPR) alongside radioligand assays to rule out false positives .
  • ADME Profiling :
  • Assess metabolic stability in liver microsomes and plasma protein binding to identify bioavailability bottlenecks .
  • In Silico Modeling :
  • Predict blood-brain barrier permeability using QikProp or similar tools .

Q. How can computational methods predict novel biological targets for this compound?

  • Methodological Answer :
  • Pharmacophore Modeling :
  • Generate 3D pharmacophores (e.g., using Schrödinger Phase) based on imidazole and chroman motifs .
  • Molecular Dynamics (MD) Simulations :
  • Simulate binding stability with kinases or GPCRs over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Target Fishing :
  • Use SwissTargetPrediction or SEA databases to rank potential targets .

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